

# Unraveling HSR1304: A Look into a Discontinued Osteoarthritis Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers and Drug Development Professionals

The compound designated **HSR1304** represents a discontinued therapeutic candidate once under investigation for the treatment of osteoarthritis. While detailed public information regarding its specific chemical synthesis and comprehensive chemical properties remains largely undisclosed, an examination of its development history provides valuable insights for researchers and professionals in the field of drug development. This technical guide synthesizes the available information on **HSR1304**, focusing on its developmental pathway and the corporate entities involved.

### **Development and Corporate History**

**HSR1304** was part of the portfolio of HSRx Biopharmaceutical, a company that in-licensed a series of proprietary pharmaceutical products from the HerbalScience Group in August 2015. The therapeutic was classified as an antirheumatic agent, though its precise mechanism of action has not been publicly detailed.

Clinical development of the osteoarthritis therapeutic reached Phase II trials, which were initiated in December 2016. However, as of February 2022, the development of this therapeutic for osteoarthritis has been officially discontinued. The reasons for the discontinuation have not been made public.

#### **High-Level Development Workflow**



The following diagram illustrates the known developmental progression and the relationship between the involved entities.



Click to download full resolution via product page

**HSR1304** Development and Licensing Pathway

#### Concluding Remarks for the Research Community

The case of **HSR1304** underscores a common reality in the pharmaceutical industry, where promising candidates, even those reaching mid-stage clinical trials, may be discontinued for a variety of undisclosed reasons. For researchers, the lack of public data on **HSR1304**'s chemical structure, synthesis, and specific biological targets presents a significant challenge to furthering independent investigation.

Professionals in drug development can view the trajectory of **HSR1304** as a case study in the complexities of advancing therapeutics derived from natural product origins, as suggested by the involvement of HerbalScience Group. The transition from a proprietary herbal product to a clinical-stage therapeutic and its eventual discontinuation highlights the numerous scientific, regulatory, and business hurdles inherent in this process. While the specific lessons from **HSR1304**'s journey remain within the confines of the involved companies, its history serves as a pertinent reminder of the high attrition rates in the pharmaceutical pipeline.

 To cite this document: BenchChem. [Unraveling HSR1304: A Look into a Discontinued Osteoarthritis Therapeutic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577859#hsr1304-synthesis-and-chemical-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com